3,5-DI-Tert-butylaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

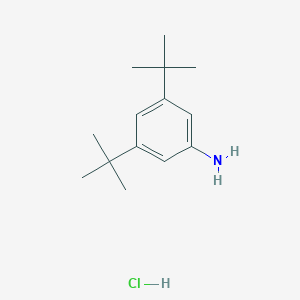

3,5-DI-Tert-butylaniline hydrochloride is an organic compound with the molecular formula C14H23N·HCl. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by tert-butyl groups. This compound is typically found as a white crystalline powder and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butylaniline hydrochloride generally involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5NH2+2(CH3)3CClAlCl3C6H3(C(CH3)3)2NH2

The resulting 3,5-DI-Tert-butylaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the para position relative to the amino group. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Quinones, nitroso compounds.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with various biological targets, including enzymes and receptors. Its lipophilic nature allows for better cellular penetration, making it a candidate for developing therapeutics aimed at specific biological pathways.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 3,5-di-tert-butylaniline exhibit antimicrobial properties. In one study, compounds derived from this structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| D19 | 4-8 | Gram-positive |

| E23 | 2-4 | Gram-positive |

| D19 | 16 | Gram-negative |

| E23 | 8-32 | Gram-negative |

2. Coordination Chemistry

3,5-Di-tert-butylaniline hydrochloride can act as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to form stable complexes is attributed to the presence of the amino group, which can coordinate with metal centers.

3. Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It has been utilized in reactions involving palladium-catalyzed cross-coupling techniques to create various derivatives with enhanced properties .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group. This property facilitates interactions with biological molecules, making it relevant in drug design. Studies have shown that modifications to the compound can significantly influence its bioactivity due to changes in lipophilicity and steric effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Di-tert-butylphenol | Lacks amino group; contains hydroxyl | Used primarily as an antioxidant |

| 3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group | Primarily used in organic synthesis |

| 3,5-Di-tert-butylbenzoic acid | Contains a carboxylic acid group | Used in pharmaceuticals and as a reagent |

The combination of tert-butyl groups and an amino group in this compound allows for a broader range of chemical reactivity compared to these similar compounds.

Wirkmechanismus

The mechanism by which 3,5-DI-Tert-butylaniline hydrochloride exerts its effects depends on its application. In chemical reactions, its bulky tert-butyl groups can influence the steric and electronic properties of the molecule, affecting reactivity and selectivity. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

Vergleich Mit ähnlichen Verbindungen

Aniline: The parent compound, lacking the tert-butyl groups.

2,4-DI-Tert-butylaniline: Similar structure but with tert-butyl groups at the 2 and 4 positions.

3,5-DI-Tert-butylphenol: Similar substitution pattern but with a hydroxyl group instead of an amino group.

Uniqueness: 3,5-DI-Tert-butylaniline hydrochloride is unique due to the specific positioning of the tert-butyl groups, which significantly impacts its chemical reactivity and physical properties. This makes it particularly useful in applications requiring steric hindrance or specific electronic effects.

Biologische Aktivität

3,5-Di-tert-butylaniline hydrochloride is an organic compound derived from aniline, notable for its unique structure characterized by the substitution of hydrogen atoms at the 3 and 5 positions of the benzene ring with tert-butyl groups. This structural configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and various industrial applications.

Synthesis

The synthesis of this compound typically involves the alkylation of aniline with tert-butyl chloride, often in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a carbocation intermediate, allowing for effective introduction of tert-butyl groups onto the aniline structure. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Reactants | Aniline, tert-butyl chloride |

| Catalyst | Aluminum chloride (Lewis acid) |

| Reaction Conditions | Anhydrous environment |

| Temperature Range | Typically room temperature |

Biological Activity

The biological activities of this compound stem from its ability to interact with various biological targets, including enzymes and receptors. Its lipophilic nature facilitates cellular penetration and interaction with intracellular targets. Some notable biological activities include:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

- Antimicrobial Properties : Studies have shown that derivatives of 3,5-di-tert-butylaniline exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant in the context of developing new antibiotics.

- Calmodulin Interaction : The compound has been explored for its potential to inhibit calmodulin-dependent kinases, which play a critical role in various cellular processes, including insulin signaling.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the molecular structure can influence biological activity. For example:

- The presence of tert-butyl groups enhances lipophilicity and may improve binding affinity to target proteins.

- Variations in substituents on the aniline moiety can significantly alter enzyme inhibition potency.

Case Study: Inhibition of Pantothenate Kinase (PANK)

A study focused on the optimization and synthesis of compounds targeting pantothenate kinase (PANK), a regulator of coenzyme A levels, demonstrated that modifications to the aniline structure influenced inhibitory activity. Compounds derived from 3,5-di-tert-butylaniline showed promising results in inhibiting PANK with IC50 values in the nanomolar range, indicating potential therapeutic applications in treating neurological disorders associated with PANK dysregulation .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Di-tert-butylaniline | Amino group with two tert-butyl groups | Potential for enzyme interaction |

| 3,5-Di-tert-butylphenol | Hydroxyl group instead of amino group | Primarily used as an antioxidant |

| 3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group | Used in organic synthesis |

The unique combination of both tert-butyl groups and an amino group distinguishes this compound from other similar compounds, allowing for a wider range of chemical reactivity and biological interactions.

Eigenschaften

IUPAC Name |

3,5-ditert-butylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;/h7-9H,15H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHBRRSWDQIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.